molecular formula C14H17N3O2 B2604688 Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate CAS No. 866838-06-4

Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2604688
CAS No.: 866838-06-4
M. Wt: 259.309
InChI Key: JUNHTIJYDGWGGF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate (CAS 866838-06-4) is a chemical reagent of significant interest in organic and medicinal chemistry research, particularly as a versatile synthetic intermediate for the construction of more complex heterocyclic systems. The compound features a pyrazole core, which is a privileged scaffold in drug discovery due to its widespread presence in biologically active molecules . Pyrazole derivatives are extensively investigated for a broad spectrum of pharmacological activities, including anticancer , anti-inflammatory , antibacterial , and antifungal properties . The 5-amino and ethyl carboxylate functional groups on the pyrazole ring provide versatile handles for further chemical modification, enabling researchers to develop targeted libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. This specific regioisomer is designed for research applications in hit-to-lead optimization and as a key building block in the synthesis of potential therapeutic agents. The 3,4-dimethylphenyl substitution at the 1-position of the pyrazole ring contributes to the molecular diversity and can influence the compound's pharmacokinetic and pharmacodynamic properties. Researchers utilize this and related pyrazole-based intermediates in the development of inhibitors for various enzymes, such as histone deacetylases (HDAC) , cyclin-dependent kinases (CDKs) , and protein kinases . Handling & Safety: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

ethyl 5-amino-1-(3,4-dimethylphenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-19-14(18)12-8-13(15)17(16-12)11-6-5-9(2)10(3)7-11/h5-8H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNHTIJYDGWGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The final product is obtained after esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Positional Isomers of Dimethylphenyl Substituents
  • Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate (CAS 1264041-89-5): Differs in the positions of methyl groups (2,4-dimethylphenyl vs. 3,4-dimethylphenyl). Molecular weight: 259.30 g/mol. Similar applications as a pharmaceutical intermediate but may exhibit altered steric and electronic properties due to substituent positioning .
  • Ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate (CAS 1028418-20-3): Lacks the amino group at position 5. Molecular weight: 244.29 g/mol.
Halogen-Substituted Analogs
  • Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS 1264046-99-2): Fluorine substituent introduces electronegativity, enhancing metabolic stability and lipophilicity. Similarity score: 0.69 (structural similarity to the target compound) .
  • Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate (CAS 137278-70-7): Features a fluorinated benzyl group instead of dimethylphenyl. Molecular weight: 263.27 g/mol. Increased steric bulk may influence binding affinity in biological systems .

Variations in Functional Groups

Carboxylate Position on Pyrazole Ring
  • Ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate: Carboxylate group at position 4 instead of 3. Altered electronic distribution may affect intermolecular interactions in crystal packing or receptor binding .
Amino Group Modifications
  • Ethyl 5-(dimethylamino)-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate: Dimethylamino group replaces the primary amino group.

Crystallographic and Computational Insights

  • The target compound’s 3,4-dimethylphenyl group likely induces distinct crystal packing compared to fluorophenyl analogs, as seen in studies of similar esters crystallizing in the P1̄ space group .
  • DFT studies on pyrazole derivatives highlight that the amino group lowers the HOMO-LUMO gap (e.g., ΔE = 4.5 eV in related compounds), enhancing charge transfer properties compared to non-amino analogs (ΔE = 5.2 eV) .

Biological Activity

Introduction

Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this specific pyrazole derivative, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C11H14N4O2
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 1260243-04-6
  • Structure : The compound features a pyrazole ring substituted with an ethyl carboxylate group and a 3,4-dimethylphenyl moiety.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study highlighted that compounds structurally similar to this compound demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes. The selectivity index for COX-2 inhibition was notably high, suggesting a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Analgesic Effects

In vivo studies have shown that certain pyrazole derivatives exert analgesic effects comparable to established analgesics like diclofenac. The efficacy was assessed using models such as the carrageenan-induced paw edema test, where significant pain relief was observed at various dosages .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 1: Anti-inflammatory Efficacy

A comparative study evaluated the anti-inflammatory activity of several pyrazole derivatives, including this compound. The results indicated an IC50 value of approximately 60 μg/mL for this compound, which was comparable to standard treatments .

Case Study 2: Analgesic Activity Assessment

In another study, the analgesic activity of the compound was tested in animal models. Results showed a significant reduction in pain response in treated groups compared to controls, with an effective dose range established between 10 mg/kg and 50 mg/kg .

Table 1: Summary of Biological Activities

Activity TypeIC50 Value (μg/mL)Reference
Anti-inflammatory60
AnalgesicEffective Dose Range
Anticancer (in vitro)Cytotoxicity observed

Table 2: Comparative Analysis with Other Pyrazole Derivatives

Compound NameCOX-2 Inhibition (%)Analgesic Effect (Pain Reduction %)Reference
This compoundHighSignificant
Compound AModerateModerate
Compound BLowMinimal

Q & A

Q. What are the common synthetic routes for Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via cyclization of hydrazine derivatives with β-keto esters under acidic or basic conditions. Key steps include:

  • Esterification : Reacting 3,4-dimethylphenylhydrazine with ethyl acetoacetate, with temperature (80–100°C) and pH (acidic) critical for yield optimization .
  • Functionalization : Chlorination or amination steps (e.g., using N-chlorosuccinimide) to introduce substituents, requiring inert atmospheres and controlled reagent stoichiometry .
  • Purification : Column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) achieves >95% purity .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR/IR : Confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹ in IR; pyrazole ring protons at δ 6.5–7.5 ppm in ¹H NMR) .
  • X-ray crystallography : Resolves 3D structure and hydrogen-bonding networks. SHELX programs refine crystal structures, with R-factors < 0.05 for high-resolution data .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 274.2) .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer : Induces cell cycle arrest (G1 phase) in HeLa cells (IC₅₀ = 12 µM) via autophagy modulation .
  • Antimicrobial : Inhibits E. coli (MIC = 25 µg/mL) and C. albicans (MIC = 50 µg/mL) through membrane disruption .
  • Anti-inflammatory : 68% inhibition of COX-2 at 50 µM, comparable to ibuprofen .

Advanced Research Questions

Q. How do structural modifications influence bioactivity? Provide a structure-activity relationship (SAR) analysis.

Substituent position and electronic effects critically modulate activity:

Substituent PositionBioactivity ChangeMechanism Insight
3,4-DimethylphenylEnhanced solubility (logP = 2.1)Methyl groups reduce crystallinity, improving bioavailability .
5-Amino groupIncreased α-amylase inhibition (IC₅₀ = 8 µM)Facilitates hydrogen bonding with enzyme active sites .
Fluorine at C-420% higher antimicrobial potencyElectronegativity enhances membrane penetration .

Advanced SAR studies use DFT calculations (B3LYP/6-31G(d)) to predict binding affinities .

Q. How can computational methods (e.g., DFT) guide the design of derivatives with improved efficacy?

  • Molecular orbital analysis : HOMO-LUMO gaps predict reactivity (e.g., ∆E = 4.2 eV for the parent compound) .
  • Docking studies : Pyrazole ring nitrogen atoms form π-π interactions with COX-2 (binding energy = -9.2 kcal/mol) .
  • ADMET prediction : Low hepatotoxicity (Probability = 0.12) and high BBB permeability (PS = 8.5) .

Q. How to resolve contradictions in bioactivity data across structural analogs?

Case Study: Varied anti-inflammatory activity in derivatives:

  • Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate : 75% inhibition (vs. 68% for the target compound) due to methoxy groups enhancing electron donation .
  • Ethyl 5-phenyl derivative : 50% inhibition (lower solubility, logP = 3.5) . Resolution: Controlled assays (e.g., fixed COX-2 concentration, standardized cell lines) and DFT-based charge distribution analysis minimize variability .

Q. What safety protocols are recommended for handling reactive intermediates during synthesis?

  • Chlorination steps : Use fume hoods and PPE (N-chlorosuccinimide releases HCl gas) .
  • Spill management : Absorb with vermiculite; avoid water to prevent exothermic reactions .
  • Storage : -20°C under argon for amino-substituted intermediates to prevent oxidation .

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